CCT251455
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNUXDLZJPPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT251455: An In-depth Technical Guide on its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). This document provides a comprehensive technical overview of the mechanism of action of this compound in mitosis. By inhibiting MPS1, this compound overrides the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This guide details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate this mechanism.
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the onset of anaphase. Monopolar Spindle 1 (MPS1) kinase is a central component of the SAC, acting as a sensor for unattached kinetochores and initiating the signaling cascade that prevents premature sister chromatid separation.
In many cancer cells, there is an increased reliance on the SAC to cope with chromosomal instability. This dependency presents a therapeutic window for targeting key SAC components. This compound has emerged as a highly specific and potent inhibitor of MPS1, demonstrating significant anti-proliferative activity in various cancer cell lines. This guide will delve into the core mechanism by which this compound disrupts mitosis, making it a promising candidate for cancer therapy.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MPS1. This inhibition disrupts the spindle assembly checkpoint, leading to a cascade of events that culminate in mitotic catastrophe.
Inhibition of MPS1 Kinase Activity
This compound acts as an ATP-competitive inhibitor of MPS1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition has been demonstrated in biochemical assays, showing a high potency for this compound.
dot
The Sentinel of Chromosome Segregation: An In-depth Technical Guide to Mps1 Kinase in the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a pivotal role in the orchestration of the cell cycle. Its most critical function is as a master regulator of the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Mps1's activity is tightly regulated throughout the cell cycle, peaking in mitosis to prevent premature anaphase onset until all chromosomes have achieved proper biorientation on the mitotic spindle. Dysregulation of Mps1 is linked to chromosomal instability, a hallmark of cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted roles of Mps1, its regulatory mechanisms, key substrates, and its significance in the context of drug development.
Core Functions of Mps1 Kinase in the Cell Cycle
Mps1's functions are central to maintaining genomic integrity during cell division. Its roles extend from ensuring the correct number of centrosomes to orchestrating the complex signaling cascade of the SAC.
Spindle Assembly Checkpoint (SAC) Activation and Maintenance
The most well-characterized role of Mps1 is its essential function at the apex of the SAC signaling pathway.[1][2] The SAC is a crucial cellular safeguard that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[3][4] Mps1 is one of the first proteins recruited to unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach.[5]
Upon localization to unattached kinetochores, Mps1 initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC).[1] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins like securin and cyclin B for degradation.[3] By inhibiting the APC/C, the SAC prevents the separation of sister chromatids and mitotic exit, providing a window for error correction.[3] The kinase activity of Mps1 is indispensable for this process; its inhibition leads to a premature exit from mitosis and severe chromosome missegregation.[6][7]
Correction of Improper Kinetochore-Microtubule Attachments
Beyond its role in SAC signaling, Mps1 is actively involved in the correction of erroneous kinetochore-microtubule attachments.[1][8] These errors can include syntelic attachments (both sister kinetochores attached to microtubules from the same spindle pole) and merotelic attachments (a single kinetochore attached to microtubules from both poles). Mps1 contributes to the destabilization of these incorrect attachments, thereby promoting the formation of correct, bipolar attachments.[9] This error correction function is crucial for ensuring that each daughter cell receives a complete and accurate set of chromosomes.
Centrosome Duplication
Evidence from budding yeast first implicated Mps1 in the duplication of the spindle pole body, the yeast equivalent of the centrosome.[3][9] In mammalian cells, Mps1 also localizes to centrosomes and has been suggested to play a role in their duplication.[3][9] Overexpression of Mps1 can lead to centrosome amplification, while its inhibition has been linked to defects in centrosome duplication in some contexts.[3] However, this role in mammalian cells is still a subject of some debate.
Regulation of Mps1 Kinase Activity
The activity of Mps1 is meticulously controlled throughout the cell cycle, primarily through transcriptional regulation, subcellular localization, and post-translational modifications.
Transcriptional and Translational Control
Mps1 expression is cell cycle-dependent, with protein levels peaking during the G2 and M phases and declining as the cell exits mitosis.[9][10] This regulation is partly controlled at the transcriptional level by the E2F family of transcription factors.[3]
Subcellular Localization
The localization of Mps1 is highly dynamic. During interphase, it is predominantly cytoplasmic.[3] As the cell enters mitosis, Mps1 is actively transported into the nucleus and concentrates at the kinetochores of unattached chromosomes.[5] This recruitment to kinetochores is a critical step for SAC activation.
Phosphorylation and Autophosphorylation
Mps1 activity is dramatically stimulated in mitosis through a process of autophosphorylation in trans (intermolecular).[9][11][12] This autophosphorylation occurs on several residues within its activation loop, a key regulatory region in protein kinases.[11][13] Dimerization or clustering of Mps1 molecules at the kinetochore is thought to facilitate this trans-autophosphorylation, leading to a sharp increase in its catalytic activity.[9] Phosphorylation by other mitotic kinases, such as Plk1, may also contribute to Mps1 activation.[14]
Degradation
At the end of mitosis, Mps1 levels are rapidly reduced through ubiquitin-mediated proteolysis. The Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activators Cdc20 and Cdh1 targets Mps1 for degradation.[10][15] This timely destruction of Mps1 is essential for silencing the SAC and allowing cells to exit mitosis and enter the next cell cycle.[9]
Mps1 Signaling Pathways and Substrates
Mps1 sits at the top of a signaling cascade that controls the SAC. Its kinase activity is directed towards a number of key substrates that propagate the "wait anaphase" signal.
The Spindle Assembly Checkpoint Signaling Cascade
The canonical pathway for SAC activation begins with the recruitment of Mps1 to unattached kinetochores. Once activated, Mps1 phosphorylates the kinetochore scaffold protein Knl1 (also known as CASC5 or Blinkin) on multiple "MELT" (Met-Glu-Leu-Thr) motifs.[1][16] Phosphorylated Knl1 then serves as a docking platform for the recruitment of other crucial checkpoint proteins, including the Bub1/Bub3 and BubR1/Bub3 complexes.[16] This assembly of checkpoint proteins at the kinetochore ultimately leads to the generation of the MCC, which inhibits the APC/C.[1]
Key Substrates of Mps1
-
Knl1 (Spc105/Spc7): As mentioned, Knl1 is a primary and critical substrate of Mps1.[17][18] Phosphorylation of its MELT motifs is the key initiating event for the recruitment of downstream SAC components.[1]
-
Mad1: Mps1 can directly phosphorylate Mad1, which is required for the efficient recruitment of Mad2 to the kinetochore and the formation of the MCC.[3][16]
-
Bub1: Mps1 also phosphorylates Bub1, another key checkpoint kinase, which further contributes to the amplification of the SAC signal.[16]
-
Aurora B: There is evidence suggesting a complex interplay between Mps1 and the Aurora B kinase, another crucial regulator of chromosome segregation. Mps1 may influence Aurora B activity and localization, although the precise nature of this relationship is still under investigation.[9]
Quantitative Data on Mps1 Kinase
A quantitative understanding of Mps1 is crucial for modeling its function and for the development of targeted therapies.
Cellular Abundance of Mps1
The absolute number of Mps1 molecules in a cell is tightly regulated across the cell cycle.
| Cell Line | Cell Cycle Stage | Mps1 Molecules per Cell | Approximate Concentration |
| HeLa | Interphase | ~57,000 | ~0.03 µM |
| HeLa | G2/M | ~110,000 | ~0.06 µM |
| Data from Yang et al., 2010.[8] |
Inhibitors of Mps1 Kinase
The development of small molecule inhibitors has been instrumental in dissecting the functions of Mps1 and has opened avenues for cancer therapy.
| Inhibitor | IC50 | Target | Reference |
| Reversine | ~3 nM | Mps1 | Santaguida et al., 2010[19] |
| AZ3146 | ~35 nM | Mps1 | Hewitt et al., 2010[19] |
| NMS-P715 | 182 nM | Mps1 | MedChemExpress[4] |
| Mps1-IN-1 | 367 nM | Mps1 | Kwiatkowski et al., 2010[20] |
| CFI-402257 | 1.7 nM | TTK/Mps1 | MedChemExpress[4] |
| BAY 1217389 | < 10 nM | Mps1 | MedChemExpress[4] |
| BOS-172722 | 11 nM | Mps1 | MedChemExpress[4] |
| MPI-0479605 | 1.8 nM | Mps1 | MedChemExpress[4] |
Experimental Protocols for Studying Mps1 Kinase
A variety of experimental techniques are employed to investigate the function and regulation of Mps1.
In Vitro Kinase Assay
This assay measures the ability of Mps1 to phosphorylate a substrate in a controlled, cell-free environment.
Objective: To determine the kinase activity of purified Mps1 or to screen for inhibitors.
Materials:
-
Purified recombinant Mps1 enzyme
-
Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including radiolabeled [γ-³²P]ATP or a cold ATP/ADP mixture for luminescence-based assays)
-
Test inhibitor or vehicle control (e.g., DMSO)
-
96-well plates
-
Incubator (30°C)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the purified Mps1 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For luminescence-based assays, an ADP-Glo™ reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
Immunofluorescence
This technique is used to visualize the subcellular localization of Mps1.
Objective: To determine the localization of Mps1 at different stages of the cell cycle.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against Mps1
-
Fluorescently labeled secondary antibody
-
DAPI for counterstaining DNA
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites with blocking buffer.
-
Incubate with the primary antibody against Mps1.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the localization of Mps1 using a fluorescence microscope.
Immunoprecipitation
This method is used to isolate Mps1 and its interacting proteins from a cell lysate.
Objective: To identify proteins that interact with Mps1 in vivo.
Materials:
-
Cell lysate
-
Antibody specific to Mps1 or a tag on an expressed Mps1 protein
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells to release proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the cleared lysate with the Mps1-specific antibody.
-
Add Protein A/G beads to capture the antibody-Mps1 complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the Mps1 and its interacting proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Mps1 in Drug Development
The overexpression of Mps1 in various cancers and its critical role in cell cycle progression make it an attractive target for anti-cancer drug development.[21][22] The rationale behind targeting Mps1 is that cancer cells, which often exhibit chromosomal instability, are particularly dependent on a robust SAC for their survival. Inhibiting Mps1 in these cells is expected to exacerbate their genomic instability, leading to mitotic catastrophe and cell death.
Several small molecule inhibitors of Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.[21] Some of these inhibitors have advanced to clinical trials.[22] A promising strategy is the combination of Mps1 inhibitors with taxane-based chemotherapies, which are known to activate the SAC.[21] This combination has been shown to have a synergistic effect in killing cancer cells.[21]
Conclusion
Mps1 kinase is a multifaceted and essential regulator of the cell cycle, with its most prominent role being the vigilant guardian of chromosome segregation through its command of the Spindle Assembly Checkpoint. Its intricate regulation and its central position in a critical signaling network underscore its importance in maintaining genomic stability. The continued exploration of Mps1's functions and the development of specific inhibitors not only deepens our understanding of fundamental cell biology but also holds significant promise for the development of novel and effective cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to further investigate this critical cell cycle kinase.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Abundance of Mps1 and the Role of Its Carboxyl Terminal Tail in Substrate Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. www2.nau.edu [www2.nau.edu]
- 14. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components | Semantic Scholar [semanticscholar.org]
- 19. rupress.org [rupress.org]
- 20. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 22. rupress.org [rupress.org]
CCT251455: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant MPS1 activity is implicated in tumorigenesis and genomic instability, making it an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including detailed experimental protocols and an examination of its mechanism of action within the MPS1 signaling pathway.
Data Presentation
On-Target Potency
This compound demonstrates potent inhibition of MPS1 kinase activity in both biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Type | Metric | Value (µM) | Cell Line/System |
| Biochemical MPS1 Kinase Assay | IC50 | 0.003 | Recombinant MPS1 |
| Cellular p-MPS1 Assay | IC50 | 0.04 | Not Specified |
| Cell Viability Assay | GI50 | 0.16 | HCT-116 (Human Colon Cancer) |
Selectivity Profile
A comprehensive kinome-wide selectivity profiling of this compound against a broad panel of kinases is essential for a thorough understanding of its off-target effects and therapeutic window. While this compound is reported to be a selective MPS1 inhibitor, a publicly available, comprehensive kinase panel screening dataset was not identified during the preparation of this guide. Such data, typically generated from platforms like KINOMEscan™ or similar services, would provide percentage inhibition or binding constants against hundreds of kinases.
For illustrative purposes, the following tables demonstrate how such data would be presented.
Table 2a: this compound Selectivity Against a Hypothetical Kinase Panel (Top Hits)
| Kinase Target | Percent Inhibition @ 1 µM | Dissociation Constant (Kd) (nM) |
| MPS1 (TTK) | >99% | <10 |
| Kinase A | 25% | >1000 |
| Kinase B | 15% | >1000 |
| Kinase C | 10% | >1000 |
Table 2b: this compound - Kinases with <10% Inhibition at 1 µM (Hypothetical)
A list of kinases showing minimal interaction would be presented here to demonstrate high selectivity.
Experimental Protocols
Biochemical MPS1 Kinase Assay
This protocol outlines a method to determine the in vitro potency of this compound against recombinant MPS1 kinase.
Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
MPS1-specific peptide substrate (e.g., a synthetic peptide containing a known MPS1 phosphorylation site)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a multiwell plate, add the diluted this compound or DMSO (vehicle control).
-
Add the MPS1 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for MPS1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HCT-116 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Immunofluorescence for Mitotic Checkpoint Proteins
This protocol allows for the visualization of the effect of this compound on the localization of key mitotic checkpoint proteins.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-Mad2, anti-BubR1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow HeLa cells on glass coverslips.
-
Treat the cells with this compound or vehicle control for the desired time. A positive control for mitotic arrest, such as nocodazole, can be included.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
MPS1 Signaling in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint and the mechanism of action of this compound.
Caption: this compound inhibits MPS1, disrupting the spindle assembly checkpoint.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow for characterizing the specificity and selectivity of a kinase inhibitor like this compound.
Caption: Workflow for characterizing the MPS1 inhibitor this compound.
In Vitro Characterization of the Mps1 Kinase Inhibitor CCT251455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CCT251455, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. The document details the biochemical and cellular activities of the compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of Mps1 kinase. The inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The compound exhibits high selectivity for Mps1 when screened against a panel of other protein kinases.
| Parameter | Value | Assay Conditions |
| Mps1 IC50 | 3 nM | TR-FRET Assay |
| GI50 (HCT-116 cells) | 0.06 - 1 µM | Cell Viability Assay |
Cellular Activity
This compound demonstrates potent anti-proliferative activity in human colorectal carcinoma HCT-116 cells. The compound's effect on the cell cycle can be assessed by flow cytometry analysis of propidium iodide-stained cells.
| Cell-Based Assay | Parameter | Value | Cell Line |
| Inhibition of Mps1 Autophosphorylation | IC50 | 40 nM | HCT-116 |
| Growth Inhibition | GI50 | 160 nM | HCT-116 |
Experimental Protocols
Mps1 Kinase Biochemical Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against Mps1 kinase.
Materials:
-
Recombinant Mps1 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compound (e.g., this compound)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a 2x Mps1 kinase solution in assay buffer and add 2.5 µL to each well.
-
Prepare a 2x substrate/ATP solution in assay buffer and add 2.5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Prepare a 2x detection mix containing the Europium-labeled antibody and SA-APC in detection buffer.
-
Add 5 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Cell Viability Assay (MTT)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative effect of this compound on HCT-116 cells.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT-116 cells into 96-well plates at a density of 2,500 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for a further 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in HCT-116 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 signaling at unattached kinetochores.
Biochemical Kinase Assay (TR-FRET) Workflow
Caption: TR-FRET biochemical assay workflow.
Cell-Based Proliferation Assay Workflow
Caption: Cell proliferation (MTT) assay workflow.
The Mps1 Kinase Inhibitor CCT251455: A Technical Guide to its Effects on the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its proper function is essential to prevent aneuploidy, a hallmark of many cancers. The serine/threonine kinase Mps1 (Monopolar spindle 1) is a key upstream regulator of the SAC. Its inhibition presents a promising therapeutic strategy to selectively target cancer cells, which often exhibit a weakened SAC. CCT251455 is a potent and selective small molecule inhibitor of Mps1 kinase. This technical guide provides an in-depth overview of the effects of this compound on the spindle assembly checkpoint, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental investigation.
Introduction to the Spindle Assembly Checkpoint and Mps1
The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] This process is primarily mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. When kinetochores are unattached, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.[1][2]
Mps1 kinase plays a crucial role at the apex of the SAC signaling cascade.[3] It is recruited to unattached kinetochores where it phosphorylates multiple substrates, including the kinetochore protein Knl1.[4] This phosphorylation event initiates a signaling cascade that leads to the recruitment of other key SAC proteins, such as Mad1, Mad2, Bub1, and BubR1, ultimately leading to the assembly of the MCC and mitotic arrest.[4][5]
This compound: A Potent and Selective Mps1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Mps1 kinase.[6] By inhibiting Mps1, this compound effectively abrogates the spindle assembly checkpoint, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death, particularly in cancer cells that are reliant on a functional SAC for survival.[6][7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Mps1 | 0.003[6] |
Table 2: Cellular Activity of this compound in HCT116 Human Colon Cancer Cells
| Assay | Parameter | Value (µM) |
| Mps1 Autophosphorylation (p-Mps1) | IC50 | 0.04[8] |
| Cell Growth Inhibition | GI50 | 0.16[8] |
Table 3: Effect of this compound on Mitotic Timing in HeLa Cells
| Treatment | Duration of Mitosis (minutes) |
| Control (DMSO) | ~50 |
| This compound (0.6 µM) | Significantly reduced[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the spindle assembly checkpoint.
Mps1 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Mps1 kinase in vitro.
-
Reagents:
-
Recombinant human Mps1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound at various concentrations
-
SDS-PAGE loading buffer
-
Phosphorimager or appropriate detection system
-
-
Procedure:
-
Prepare a reaction mixture containing Mps1 kinase, MBP, and kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated MBP using autoradiography (for γ-32P-ATP) or a specific antibody against phosphorylated MBP followed by western blotting.
-
Quantify the signal and calculate the IC50 value of this compound.
-
Cell Viability Assay (MTS/MTT)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Reagents:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Reagents:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound at a specific concentration (e.g., 0.6 µM)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specific duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
-
Immunofluorescence for Kinetochore Protein Localization
This method visualizes the effect of this compound on the recruitment of key SAC proteins to the kinetochores.
-
Reagents:
-
Cancer cell line (e.g., HeLa) grown on coverslips
-
Complete cell culture medium
-
This compound (e.g., 0.6 µM)
-
Nocodazole (as a positive control for SAC activation)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies against kinetochore proteins (e.g., anti-Mad2, anti-BubR1, anti-CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time. A co-treatment with nocodazole can be used to assess the ability of this compound to override a mitotic arrest.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 3% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the spindle assembly checkpoint and a typical experimental workflow for studying the effects of this compound.
Caption: this compound inhibits Mps1, disrupting the SAC signaling cascade.
Caption: Workflow for characterizing this compound's effects on the SAC.
Conclusion
This compound is a valuable tool compound for studying the intricate mechanisms of the spindle assembly checkpoint and a promising lead for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of Mps1 kinase provides a clear mechanism for overriding the mitotic checkpoint, leading to catastrophic mitotic errors and cell death in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Mps1 inhibition. Further investigation into the precise downstream effects of this compound on the localization and function of individual SAC components will continue to refine our understanding of this critical cell cycle regulatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. thno.org [thno.org]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Preclinical Evaluation of CCT251455: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] MPS1 is overexpressed in a variety of human cancers and plays a critical role in ensuring proper chromosome segregation during mitosis.[4][5] Inhibition of MPS1 in cancer cells, which often exhibit chromosomal instability, can lead to severe mitotic errors and subsequent cell death, making it an attractive target for oncology drug development.[4][6][7] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent enzymatic and cellular inhibition of MPS1. Its high selectivity against a broad panel of kinases underscores its potential for a favorable safety profile.
| Assay | Parameter | Value | Cell Line/System |
| MPS1 Kinase Assay | IC50 | 3 nM | Biochemical Assay |
| p-MPS1 (T676) Cellular Assay | IC50 | 40 nM | HCT-116 |
| Cell Proliferation (MTT Assay) | GI50 | 160 nM | HCT-116 |
| Kinase Selectivity Screen | % Inhibition at 1 µM | >80% for only 3 other kinases out of 121 | Broad Kinase Panel |
Table 1: In Vitro Activity of this compound.[1][2][3]
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.
| Species | Dose & Route | Parameter | Value |
| Mouse (BALB/c) | 10 mg/kg, PO | Oral Bioavailability (F%) | 83% |
| Mouse (BALB/c) | 10 mg/kg, IV | Clearance (CL) | Data not available |
| Mouse (BALB/c) | 10 mg/kg, IV | Volume of Distribution (Vd) | Data not available |
| Rat | Data not available | Oral Bioavailability (F%) | Moderate |
| Rat | Data not available | Clearance (CL) | Moderate |
Table 2: Pharmacokinetic Parameters of this compound.[1][3][6]
In Vivo Antitumor Efficacy
Oral administration of this compound leads to dose-dependent inhibition of MPS1 activity and tumor growth in a human colon cancer xenograft model.
| Animal Model | Tumor Model | Treatment | Endpoint | Result |
| Athymic Nude Mice | HCT-116 Subcutaneous Xenograft | 50, 75, 100 mg/kg, PO, BID for 1 day | p-MPS1 (T676) inhibition in tumor | Dose-dependent inhibition |
| Athymic Nude Mice | HCT-116 Subcutaneous Xenograft | Dosing regimen not specified | Tumor Growth Inhibition | Significant tumor growth inhibition |
Table 3: In Vivo Efficacy of this compound.[1][2][3]
Experimental Protocols
MPS1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of MPS1.
-
Reagents: Recombinant human MPS1 kinase domain, ATP, substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide), kinase buffer, and detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add MPS1 kinase, the substrate peptide, and the diluted compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular p-MPS1 (T676) Inhibition Assay
This assay measures the inhibition of MPS1 autophosphorylation in a cellular context.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Procedure: a. Seed HCT-116 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2 hours). c. Lyse the cells and perform an ELISA-based assay to detect the levels of phosphorylated MPS1 at threonine 676 (p-MPS1 T676).
-
Data Analysis: Normalize the p-MPS1 signal to the total protein concentration for each well. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Procedure: a. Seed HCT-116 cells in 96-well plates. b. After 24 hours, treat the cells with a serial dilution of this compound. c. Incubate the cells for 72 hours. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals. e. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI50 value.
HCT-116 Xenograft Model
This in vivo model evaluates the antitumor efficacy of this compound.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude).
-
Tumor Implantation: a. Culture HCT-116 cells to ~80% confluency. b. Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of Matrigel and PBS). c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Drug Administration: a. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into vehicle control and treatment groups. c. Formulate this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 5% Tween 20 in saline).[2] d. Administer this compound or vehicle orally (PO) at the specified doses and schedule (e.g., twice daily).
-
Efficacy and Pharmacodynamic Assessment: a. Measure tumor volumes with calipers at regular intervals. b. At the end of the study, or at specified time points for pharmacodynamic analysis, euthanize the mice and collect tumors. c. For pharmacodynamic studies, process the tumor tissue to measure the levels of biomarkers such as p-MPS1.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. Analyze biomarker data to confirm target engagement in vivo.
Mandatory Visualizations
Signaling Pathway
Caption: The role of MPS1 in the Spindle Assembly Checkpoint and its inhibition by this compound.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for CCT251455 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in cell culture experiments. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction
This compound is a small molecule inhibitor that targets MPS1, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a common feature in many cancers, leading to aneuploidy and genomic instability. By inhibiting MPS1, this compound disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells, making it a promising agent for cancer research and drug development.
Data Presentation
This compound Inhibitory Activity
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.04 (p-MPS1) | 0.16 | [1] |
| HeLa | Cervical Cancer | Not Reported | Not Reported | |
| A549 | Lung Carcinoma | Not Reported | Not Reported | |
| MCF7 | Breast Adenocarcinoma | Not Reported | Not Reported | |
| DU-145 | Prostate Carcinoma | Not Reported | Not Reported |
Signaling Pathway
The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids. MPS1 is a critical upstream kinase in this pathway. Upon sensing unattached kinetochores, MPS1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key enzyme required for the onset of anaphase. This compound, by inhibiting MPS1, prevents this signaling cascade, leading to a faulty SAC, chromosome missegregation, and ultimately, cell death.[2][3][4]
Caption: MPS1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][5][6][7]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.01 µM to 10 µM.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[1][5][6]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[1][6]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Western Blotting for MPS1 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on MPS1 autophosphorylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MPS1 (Thr676) and anti-total-MPS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[8]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-MPS1) overnight at 4°C. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-MPS1 antibody to confirm equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at a concentration around its GI50 value for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by adding dropwise 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound in cell culture.
Caption: General workflow for this compound evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for CCT251455 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK)[1][2]. MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular process that ensures the proper segregation of chromosomes during mitosis[1]. In many human cancers, MPS1 is aberrantly overexpressed, making it an attractive therapeutic target[1][3]. This compound functions by stabilizing an inactive conformation of MPS1, thereby preventing ATP and substrate binding and inhibiting its kinase activity[1][3]. This inhibition disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately cell death in cancer cells that are highly dependent on MPS1 for survival. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound targets MPS1, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures each chromosome is properly attached to the spindle microtubules before the cell enters anaphase. By inhibiting MPS1, this compound disrupts this checkpoint, leading to premature anaphase entry, chromosome missegregation, and aneuploidy, which in turn can trigger apoptosis or other forms of cell death.
Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (MPS1 kinase assay) | - | 3 nM | [2] |
| IC₅₀ (p-MPS1 cellular assay) | - | 40 nM | [2][3] |
| GI₅₀ (Cell Viability) | HCT116 (Human Colon Cancer) | 160 nM | [3] |
Experimental Protocol: Cell Viability Assay using MTS
This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the viability of a cancer cell line, using HCT116 as an example. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to produce a colored formazan product.
Materials
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
HCT116 human colon cancer cell line
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Cell Seeding:
-
Culture HCT116 cells in complete growth medium to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours, as a 4-day assay has been reported for HCT116 cells)[4].
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized for your specific cell line.
-
After incubation, measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability) using appropriate software (e.g., GraphPad Prism).
-
Experimental workflow for the cell viability assay.
Alternative Cell Viability Assays
Other common cell viability assays can also be employed to assess the effects of this compound.
-
MTT Assay: Similar to the MTS assay, but the formazan product is insoluble and requires a solubilization step before reading the absorbance[5][6].
-
WST-8 Assay: This assay is also similar to MTS and offers high sensitivity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. It is a highly sensitive method.
-
Resazurin (alamarBlue®) Assay: This is a fluorescent-based assay where viable cells reduce resazurin to the fluorescent resorufin[6].
The choice of assay may depend on the specific cell line, experimental conditions, and available equipment. It is always recommended to optimize the assay conditions for your specific experimental setup.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mps1 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: CCT251455 Treatment of HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant MPS1 expression is frequently observed in various cancers, including colorectal cancer, making it an attractive therapeutic target. The HCT116 human colorectal carcinoma cell line, which harbors a KRAS mutation, is a widely used model for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutic agents. These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on HCT116 cells.
Biological Activity of this compound in HCT116 Cells
This compound exhibits potent anti-proliferative activity against HCT116 cells. As an inhibitor of MPS1, this compound disrupts the spindle assembly checkpoint, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, cell death.
Table 1: In Vitro Potency of this compound in HCT116 Cells
| Parameter | Value | Reference |
| IC50 (MPS1 kinase) | 3 nM | [1] |
| GI50 (HCT116 cells) | 0.16 µM | [2] |
Experimental Protocols
Cell Culture
HCT116 cells (ATCC® CCL-247™) should be cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound in HCT116 cells.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MPS1 Inhibition
This protocol is to assess the inhibition of MPS1 kinase activity by measuring the phosphorylation of its downstream targets.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MPS1, anti-MPS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates.
-
Treat cells with this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Table 2: Representative Cell Cycle Distribution of HCT116 Cells Treated with an MPS1 Inhibitor
| Treatment | Time (h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 24 | 45.2 | 30.1 | 24.7 |
| MPS1 Inhibitor (1 µM) | 24 | 20.5 | 15.3 | 64.2 |
| Vehicle | 48 | 48.1 | 28.5 | 23.4 |
| MPS1 Inhibitor (1 µM) | 48 | 15.8 | 10.2 | 74.0 |
Data is representative of the expected effects of an MPS1 inhibitor on HCT116 cells, leading to a significant increase in the G2/M population.
Signaling Pathway
Summary and Conclusion
This compound is a potent inhibitor of MPS1 kinase that effectively suppresses the proliferation of HCT116 colorectal cancer cells. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound, including its impact on cell viability, target engagement, and cell cycle progression. The expected outcome of this compound treatment in HCT116 cells is a robust G2/M arrest due to the disruption of the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death. These application notes serve as a valuable resource for the preclinical evaluation of this compound and other MPS1 inhibitors in the context of colorectal cancer.
References
Application Notes and Protocols for CCT251455 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300).[1] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone and non-histone proteins.[1][2] Specifically, CREBBP/EP300 are known to acetylate histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), modifications generally associated with active gene transcription.[2][3] Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins or protein modifications within cells.[5][6] This application note provides a detailed protocol for utilizing this compound in immunofluorescence experiments to probe its effects on histone acetylation and cellular processes.
Mechanism of Action
This compound inhibits the HAT activity of CREBBP and EP300, leading to a reduction in the acetylation of their substrates.[3] A primary and measurable downstream effect is the global decrease in histone H3 acetylation at key residues like H3K27.[4] This inhibition of histone acetylation can lead to the suppression of enhancer-driven oncogene expression and subsequent anti-proliferative effects in cancer cells.[1]
Data Presentation
The following table summarizes the expected quantitative data from immunofluorescence experiments using this compound. The data can be acquired through image analysis software by measuring the mean fluorescence intensity of the target protein/modification in the nuclear region, often counterstained with DAPI.
| Treatment Group | Target | Expected Change in Mean Nuclear Fluorescence Intensity | Potential Interpretation |
| Vehicle Control (e.g., DMSO) | H3K27ac | Baseline | Normal histone acetylation levels. |
| This compound (e.g., 1 µM) | H3K27ac | Significant Decrease | Inhibition of CREBBP/EP300 HAT activity. |
| Vehicle Control (e.g., DMSO) | Target Protein of Interest | Baseline | Normal protein localization and expression. |
| This compound (e.g., 1 µM) | Target Protein of Interest | Varies (Increase/Decrease/No Change) | This compound may alter the expression or localization of specific proteins downstream of CREBBP/EP300 signaling. |
Experimental Protocols
This protocol is a general guideline for immunofluorescence staining of adherent cells treated with this compound. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell lines and antibodies.
Materials and Reagents:
-
Cell culture medium
-
Adherent cells of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[7]
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBST)
-
Primary antibody against the target of interest (e.g., anti-H3K27ac)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for at least 30-60 minutes at room temperature to block non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to the cells.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a diluted DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[5]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for subsequent analysis.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]
- 3. Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREBBP/EP300 mutations promoted tumor progression in diffuse large B-cell lymphoma through altering tumor-associated macrophage polarization via FBXW7-NOTCH-CCL2/CSF1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. Immunofluorescence of Histone Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. arigobio.com [arigobio.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Flow Cytometry Analysis of Cells Treated with CCT251455: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1). MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of MPS1 is implicated in various cancers, making it an attractive target for therapeutic intervention. Flow cytometry is a powerful technique for analyzing the cellular effects of drugs like this compound, providing quantitative, single-cell data on cell cycle progression and apoptosis. These application notes provide detailed protocols for analyzing the effects of this compound on cancer cell lines using flow cytometry.
Mechanism of Action of this compound
This compound inhibits the kinase activity of MPS1. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death in cancer cells that are dependent on a functional SAC.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of human colorectal carcinoma (HCT-116) and human cervical cancer (HeLa) cells treated with this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound | 50 | 43.8 ± 2.5 | 28.1 ± 2.0 | 28.1 ± 1.9 |
| This compound | 100 | 38.5 ± 3.0 | 25.4 ± 2.2 | 36.1 ± 2.8 |
| This compound | 250 | 25.1 ± 2.8 | 18.9 ± 1.7 | 56.0 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments after 24 hours of treatment.
Table 2: Induction of Apoptosis by this compound in HeLa Cells
| Treatment | Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | - | 92.4 ± 3.5 | 3.1 ± 0.8 | 4.5 ± 1.2 |
| This compound | 100 | 85.2 ± 4.1 | 8.3 ± 1.5 | 6.5 ± 1.8 |
| This compound | 250 | 68.7 ± 5.2 | 15.6 ± 2.1 | 15.7 ± 2.5 |
| This compound | 500 | 45.3 ± 6.3 | 28.9 ± 3.4 | 25.8 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments after 48 hours of treatment, as determined by Annexin V and Propidium Iodide staining.
Signaling Pathways and Experimental Workflows
Caption: MPS1 Kinase Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
HCT-116 or HeLa cells
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50, 100, 250 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel for PI (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cells.
Materials:
-
HeLa or other suitable cancer cells
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (use a gentle, EDTA-free dissociation reagent if possible to maintain membrane integrity)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100, 250, 500 nM) or vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Gently wash the adherent cells with PBS.
-
Harvest the adherent cells using a gentle cell dissociation reagent or brief trypsinization.
-
Combine the cells from the medium and the harvested adherent cells into a single tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Collect FITC emission (for Annexin V) at approximately 530 nm and PI emission at approximately 617 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
-
Application Note: Monitoring Mps1 Phosphorylation in Response to CCT251455 Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is implicated in chromosomal instability and aneuploidy, hallmarks of many cancers. Consequently, Mps1 has emerged as a promising therapeutic target in oncology. CCT251455 is a potent and selective small-molecule inhibitor of Mps1 kinase activity.[2] This application note provides a detailed protocol for utilizing Western blot to monitor the phosphorylation status of Mps1 following treatment with this compound, enabling researchers to assess the inhibitor's efficacy and elucidate its mechanism of action in cellular models.
Mps1 Signaling Pathway and Inhibition by this compound
Mps1 is a key upstream regulator of the SAC. Upon sensing unattached kinetochores, Mps1 is activated through autophosphorylation at multiple sites, including Threonine 676 (T676) in the activation loop and Threonine 33/Serine 37 (T33/S37) in the N-terminal region.[1][2] Activated Mps1 then phosphorylates downstream substrates, initiating a signaling cascade that ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
This compound acts as an ATP-competitive inhibitor of Mps1, binding to the kinase domain and preventing its catalytic activity. This inhibition blocks Mps1 autophosphorylation and the subsequent phosphorylation of its downstream targets, leading to a premature exit from mitosis and chromosomal missegregation in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibition of Mps1 by this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Mps1 kinase activity) | 3 nM | Biochemical Assay | N/A |
| Cellular IC50 (p-Mps1 T33/S37) | ~40 nM | HCT116 | [2] |
| Cellular IC50 (p-Mps1 T676) | ~40 nM | HCT116 | [2] |
| Effective Concentration for Mitotic Defects | 0.6 µM | HeLa | [2] |
Note: The cellular IC50 values are estimated from graphical data presented in the referenced literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mps1 signaling pathway and inhibition by this compound.
Caption: Western Blot experimental workflow.
Experimental Protocol: Western Blot for Mps1 Phosphorylation
This protocol outlines the steps for detecting Mps1 phosphorylation in cultured cells treated with this compound.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (appropriate percentage for Mps1, ~97 kDa)
-
Tris-Glycine-SDS Running Buffer
-
PVDF membrane
-
Transfer Buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibodies:
-
Rabbit anti-phospho-Mps1 (Thr676) antibody
-
Rabbit anti-phospho-Mps1 (Thr33/Ser37) antibody
-
Mouse anti-Mps1 (total) antibody
-
Mouse anti-β-actin or other loading control antibody
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, HeLa) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
To enrich for mitotic cells and enhance the Mps1 phosphorylation signal, cells can be co-treated with a mitotic arresting agent like nocodazole.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Mps1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To analyze total Mps1 and a loading control, the membrane can be stripped and re-probed with the respective antibodies, following the manufacturer's protocol for stripping.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated Mps1 signal to the total Mps1 signal and/or the loading control.
-
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a fresh blocking buffer. Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
Weak or No Signal: Ensure that phosphatase inhibitors were included in the lysis buffer. Optimize the primary antibody concentration and incubation time. Use a more sensitive ECL substrate.
-
Non-specific Bands: Use highly specific primary antibodies. Optimize antibody dilutions and blocking conditions.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on Mps1 phosphorylation, providing valuable insights into the cellular response to Mps1 inhibition.
References
Application Notes and Protocols for Live-Cell Imaging with CCT251455 to Monitor Mitosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] By inhibiting MPS1, this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death. This makes this compound a valuable tool for studying mitotic progression and a potential therapeutic agent in oncology.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to monitor its effects on mitosis. The protocols are designed for researchers in cell biology and drug development who are interested in the real-time analysis of mitotic events.
Mechanism of Action of this compound
This compound targets MPS1, a dual-specificity protein kinase that plays a central role in the SAC. MPS1 is recruited to unattached kinetochores during early mitosis, where it initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, which are essential for the maintenance of sister chromatid cohesion and the mitotic state, respectively.
By inhibiting the kinase activity of MPS1, this compound prevents the recruitment of downstream SAC proteins to the kinetochores, thereby abrogating the checkpoint signal. This leads to the premature activation of the APC/C, resulting in the degradation of securin and cyclin B and a subsequent untimely entry into anaphase, often with severe chromosome alignment defects.
Figure 1. Simplified signaling pathway of the Spindle Assembly Checkpoint and the effect of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on MPS1 kinase activity and mitotic progression.
| Parameter | Value | Cell Line | Reference |
| IC50 (MPS1 kinase assay) | 0.003 µM | - | [1] |
| p-MPS1 Cell Assay IC50 | 0.04 µM | - | [1] |
| GI50 (HCT-116) | 0.16 µM | HCT-116 | [1] |
Table 1. Potency and cellular activity of this compound.
| Treatment | Time in Mitosis (NEBD to Anaphase) | Mitotic Defects Observed | Cell Line |
| Control (DMSO) | ~37 min | Normal | KB1P-B11 |
| This compound (0.6 µmol/L) | Significantly shorter than control | Tripolar spindles, lagging chromosomes, unaligned chromosomes, no anaphase | HeLa H2B-mCherry |
| MPS1 Inhibitor (Cpd-5, 30 nM) | ~23 min | - | KB1P-B11 |
Table 2. Effects of MPS1 inhibition on mitotic timing and integrity.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
This protocol describes the use of live-cell fluorescence microscopy to monitor the effect of this compound on the duration of mitosis and the fidelity of chromosome segregation. HeLa cells stably expressing a fluorescently tagged histone H2B (e.g., H2B-mCherry or H2B-GFP) are recommended for visualizing chromosome dynamics.
Materials:
-
HeLa cells stably expressing H2B-mCherry or H2B-GFP
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes or multi-well plates
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed HeLa H2B-mCherry/GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
-
Compound Preparation and Treatment:
-
Prepare a working solution of this compound in pre-warmed complete DMEM. A final concentration of 0.6 µM has been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Gently replace the culture medium in the imaging dishes with the medium containing this compound or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire time-lapse images every 3-5 minutes for a period of 12-24 hours. Use the appropriate fluorescence channels for your fluorescent proteins (e.g., excitation/emission ~587/610 nm for mCherry).
-
It is advisable to acquire images at multiple z-planes to capture the entire nucleus and mitotic spindle.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine the duration of mitosis, defined as the time from nuclear envelope breakdown (NEBD) to the onset of anaphase.
-
Quantify the percentage of cells exhibiting mitotic defects such as lagging chromosomes, anaphase bridges, or mitotic slippage.
-
Use image analysis software to track individual cells and measure fluorescence intensity changes over time.
-
Figure 2. Experimental workflow for live-cell imaging with this compound.
Protocol 2: Immunofluorescence Staining for Mitotic Markers
This protocol can be used as a fixed-cell endpoint assay to complement the live-cell imaging data and to visualize specific components of the mitotic machinery.
Materials:
-
HeLa cells
-
Coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Troubleshooting
-
Phototoxicity: Minimize light exposure by using the lowest possible laser power and exposure times. Use of a sensitive camera can also help.
-
Cell Health: Ensure optimal cell culture conditions. Use a high-quality, phenol red-free imaging medium to reduce background fluorescence and maintain cell health.
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and then diluted in media to avoid precipitation.
Conclusion
This compound is a powerful tool for investigating the role of MPS1 in the spindle assembly checkpoint and for studying the consequences of its inhibition on mitotic progression. The protocols provided here offer a framework for utilizing this compound in live-cell imaging studies to gain a deeper understanding of the intricate process of cell division. These methods are applicable to both basic research and the preclinical evaluation of novel anti-mitotic cancer therapies.
References
Troubleshooting & Optimization
CCT251455 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of CCT251455 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][2][4] By inhibiting MPS1, this compound disrupts this checkpoint, leading to errors in chromosome segregation and ultimately cell death in cancer cells, which are often highly dependent on a functional SAC.[1]
Q2: What is the solubility of this compound in DMSO?
A2: While direct solubility in 100% DMSO is not explicitly stated in all public sources, a stock solution can be prepared. For practical applications, this compound has been shown to be soluble in DMSO-containing solvent mixtures. For instance, it is soluble at ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be further diluted into your aqueous cell culture medium for experiments.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Can I store this compound solutions?
A5: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable.[5][6] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in cell culture media. | The compound has low aqueous solubility and is crashing out of solution upon dilution. | - Ensure the final concentration of this compound in the media is within its soluble range. - Warm the cell culture medium to 37°C before adding the DMSO stock solution. - Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. - If precipitation persists, consider using a solubilizing agent or a different formulation as indicated in the solubility data table. |
| Variability in experimental results between different batches of prepared this compound. | Inconsistent preparation of the stock solution or improper storage. | - Ensure the this compound powder is fully dissolved in DMSO before making further dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution. - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. - Always use a freshly diluted working solution for each experiment. |
| Observed cytotoxicity in control cells treated with the vehicle (DMSO). | The final concentration of DMSO is too high for the specific cell line being used. | - Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. - Reduce the final DMSO concentration in your experiments to a non-toxic level, ideally below 0.1%. |
| This compound does not show the expected biological activity. | - The compound may have degraded due to improper storage. - The concentration used may be too low. | - Ensure that the stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. - Confirm the potency of your batch of this compound. The reported IC50 for MPS1 is 3 nM, and the GI50 in HCT-116 cells is 0.16 µM.[5] Your experimental concentration should be in a relevant range. |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.96 mM) | Clear solution | This formulation is suitable for in vivo studies.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.96 mM) | Suspended solution | Requires sonication to aid dissolution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.96 mM) | Clear solution | Another option for in vivo administration.[5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 504.01 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 5.04 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or culture plates
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 10 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM*mL
-
V1 = 0.01 mL or 10 µL
-
-
Add the calculated volume of the this compound DMSO stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your cell-based assays. Remember to include a vehicle control with the same final DMSO concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
CCT251455 stability in solution and storage conditions
Welcome to the technical support center for CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. This guide provides essential information on the stability of this compound in solution and recommended storage conditions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For most in vitro and cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended:
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions in DMSO: For optimal stability, prepare aliquots of your desired concentration in anhydrous DMSO and store them in tightly sealed vials.
Q3: What is the stability of this compound stock solutions in DMSO at different temperatures?
A3: Based on supplier recommendations, the stability of this compound stock solutions in DMSO is as follows:
| Storage Temperature | Duration of Stability |
| -80°C | 6 months |
| -20°C | 1 month |
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: It is highly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions. Freeze-thaw cycles can lead to the degradation of the compound and the introduction of moisture, which can compromise its stability. To avoid this, prepare single-use aliquots of your stock solution.
Q5: What is the stability of this compound in aqueous solutions like PBS or cell culture media?
A5: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As a general precaution for small molecule kinase inhibitors, it is advisable to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use. Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation.
Q6: How should I handle this compound during my experiments to ensure its stability?
A6: To maintain the integrity of this compound during your experiments, follow these guidelines:
-
Allow the vial of this compound (solid or DMSO stock) to equilibrate to room temperature before opening to minimize condensation.
-
Use high-purity, anhydrous DMSO to prepare your stock solution.
-
Prepare fresh working dilutions in your final aqueous buffer or cell culture medium for each experiment.
-
Protect solutions from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in cell-based assays. | 1. Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage in aqueous solution.2. Precipitation of the compound: The final concentration of DMSO in your assay may be too low, or the compound may have limited solubility in your aqueous buffer. | 1. Use a fresh aliquot of this compound stock solution. Prepare new stock solutions if the current ones have exceeded the recommended storage duration.2. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but does not exceed a level that affects cell viability (typically ≤0.5%). If precipitation is observed, consider preparing fresh dilutions and vortexing thoroughly before adding to the assay. |
| High background signal or off-target effects. | 1. Impure compound: The this compound may contain impurities.2. Degradation products: The compound may have degraded, and the degradation products could be causing off-target effects. | 1. Purchase this compound from a reputable supplier and refer to the certificate of analysis for purity information.2. Minimize the time this compound is in aqueous solution before being added to your assay. |
| Variability between experiments. | 1. Inconsistent preparation of working solutions: Differences in the age of diluted solutions or handling procedures can introduce variability.2. Inconsistent final DMSO concentration: Variations in the final DMSO concentration can affect compound solubility and cellular responses. | 1. Standardize your protocol for preparing working solutions. Always prepare fresh dilutions from a validated stock solution immediately before each experiment.2. Carefully control the final DMSO concentration across all experimental conditions, including vehicle controls. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound over time. Specific parameters may need to be optimized for your particular instrument and conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium of interest
2. HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stability Samples:
-
DMSO: Dilute the stock solution to 1 mM in DMSO.
-
PBS: Dilute the stock solution to a final concentration of 10 µM in PBS (ensure the final DMSO concentration is low, e.g., <1%).
-
Cell Culture Medium: Dilute the stock solution to a final concentration of 10 µM in the desired cell culture medium.
-
4. Stability Study Design:
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Store aliquots of each stability sample at different conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (e.g., 25°C)
-
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for aqueous solutions; and 0, 1, 2, 4, 8, 12 weeks for DMSO solutions).
5. Data Analysis:
-
Monitor the peak area of the this compound parent peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which would represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Visualizations
This compound and the MPS1 Signaling Pathway
Caption: this compound inhibits MPS1, a key regulator of the Spindle Assembly Checkpoint.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound under various conditions.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
Troubleshooting CCT251455 precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, CCT251455. Our aim is to help you resolve potential issues with precipitation during your experiments and ensure reliable results.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate results and wasted resources. This guide addresses common causes of precipitation and provides step-by-step solutions.
Problem: I am observing precipitation of this compound in my cell culture medium.
This is a common issue when working with small molecule inhibitors. Precipitation can occur for several reasons, often related to the compound's solubility and the experimental conditions.
Potential Cause 1: Poor Solubility in Aqueous Solutions
Small molecule inhibitors like this compound are often hydrophobic and have low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization.
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Perform serial dilutions. When preparing your working concentration, dilute the DMSO stock solution in your final aqueous buffer or medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
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Keep the final DMSO concentration low. To avoid solvent toxicity to your cells, the final concentration of DMSO in your cell culture medium should ideally be less than 0.5% and not exceed 1%.[1] A negative control with the same DMSO concentration should always be included in your experiments.[1]
Potential Cause 2: Temperature Fluctuations
Changes in temperature can affect the solubility of this compound.
Solution:
-
Ensure complete dissolution. Before adding to your experimental setup, ensure that the this compound stock solution is fully dissolved. You can gently warm the vial to room temperature if it has been stored at low temperatures.
-
Avoid repeated freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is subjected to temperature changes.
Potential Cause 3: High Concentration in Final Medium
The concentration of this compound in your final experimental setup may exceed its solubility limit in the aqueous medium.
Solution:
-
Determine the optimal working concentration. Perform a dose-response experiment to identify the lowest effective concentration of this compound for your specific cell line and assay.
-
Gradual addition. When preparing your final working solution, add the this compound stock solution to the medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
Potential Cause 4: Interaction with Media Components
Components in your cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound and cause it to precipitate.
Solution:
-
Prepare fresh working solutions. Do not store diluted this compound solutions in culture medium for extended periods. Prepare them fresh for each experiment.
-
Consider serum-free medium for initial dilution. If you suspect an interaction with serum proteins, you can try diluting the this compound stock in serum-free medium before adding it to your complete medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the IC50 of this compound?
A3: this compound is a potent inhibitor of the mitotic kinase monopolar spindle 1 (MPS1) with an IC50 of 3 nM in biochemical assays.[2][3] In cell-based assays, it inhibits the autophosphorylation of MPS1 with an IC50 of 0.04 µM.[4]
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: My this compound solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
A5: DMSO can freeze at temperatures below 18.5°C. The observed "precipitate" might be frozen DMSO. Gently warm the vial to room temperature and vortex to ensure the solution is homogeneous before use.
Data Presentation
| Solvent | Recommended Use | Maximum Concentration | Notes |
| DMSO | Stock Solution | Not specified, but high concentrations are achievable. | The primary solvent for initial dissolution. |
| Ethanol | Alternative Solvent | Solubility data not available. | Less commonly used than DMSO for cell-based assays. |
| PBS (pH 7.4) | Working Solution Diluent | Low; dependent on final DMSO concentration. | Prepare by diluting a DMSO stock. Direct dissolution is not recommended. |
| Cell Culture Medium | Final Working Solution | Low; dependent on final DMSO concentration and media components. | Prepare fresh before each experiment. Final DMSO concentration should be <0.5%.[1] |
Experimental Protocols
Key Experiment 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Key Experiment 2: MPS1 Kinase Assay
This is a general protocol for an in vitro kinase assay to measure the inhibitory activity of this compound on MPS1.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Recombinant MPS1 enzyme.
-
MPS1 substrate (e.g., a specific peptide or protein).
-
Varying concentrations of this compound (pre-diluted from a DMSO stock).
-
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
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Detection: Detect the kinase activity. This can be done using various methods, such as:
-
Phospho-specific antibody-based detection (ELISA or Western blot): Measures the amount of phosphorylated substrate.
-
ATP consumption assay: Measures the amount of ATP remaining after the reaction.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified MPS1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay with this compound.
References
Potential off-target effects of CCT251455
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CCT251455, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] The following resources include frequently asked questions and troubleshooting guides to assist in the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical protein kinase involved in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting the catalytic activity of MPS1, this compound disrupts the SAC, leading to mitotic arrest and subsequent cell death in cancer cells.
References
Technical Support Center: Acquired Resistance to CCT251455
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the MPS1 kinase inhibitor, CCT251455.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
The primary mechanism of acquired resistance to this compound is the development of specific point mutations within the kinase domain of its target protein, Monopolar Spindle 1 (MPS1).[1][2] These mutations can sterically hinder the binding of this compound to the ATP-binding pocket of MPS1, thereby reducing the inhibitor's efficacy.[1][2]
Q2: Which specific mutations in MPS1 have been shown to confer resistance to this compound?
Studies have identified several mutations in the MPS1 kinase domain that lead to varying degrees of resistance to this compound. The most significant resistance has been observed with the following mutations in HCT116 cancer cell lines:
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p.S611G (conferred 10-fold resistance)
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p.C604W (conferred 8-fold resistance)
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p.I531M (conferred approximately 5-fold resistance)
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p.M600T (conferred 2-fold resistance)[1]
Notably, the p.Y568C mutation did not confer any resistance to this compound.[1]
Q3: Are there any known "off-target" mechanisms of resistance to this compound?
Currently, the predominant mechanism of acquired resistance identified for this compound is on-target mutations in MPS1.[1][2] While off-target resistance, such as the activation of bypass signaling pathways, is a common mechanism for other targeted therapies, it has not been specifically reported for this compound in the available literature.[3][4][5]
Q4: How can I test if my cell line has developed resistance to this compound?
You can assess resistance by performing a cell viability assay (e.g., MTT or CCK-8 assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6][7][8] Further confirmation can be achieved by sequencing the MPS1 kinase domain to identify known resistance mutations.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in long-term cell culture experiments.
-
Possible Cause: The cell population may have developed acquired resistance through the selection of pre-existing resistant clones or the acquisition of new mutations in the MPS1 gene.[1][2]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to determine the IC50 of this compound in the treated cell line and compare it to the parental line. A rightward shift in the dose-response curve and a higher IC50 value suggest resistance.
-
Sequence MPS1 Kinase Domain: Extract genomic DNA from the resistant cells and sequence the kinase domain of the MPS1 gene to check for mutations known to confer resistance (e.g., S611G, C604W, I531M).
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Establish a New Culture: If resistance is confirmed, it is advisable to thaw an early-passage stock of the parental cell line for future experiments to ensure sensitivity to the inhibitor.
-
Issue 2: My this compound-resistant cell line shows cross-resistance to other MPS1 inhibitors.
-
Possible Cause: The specific mutation in the MPS1 kinase domain that confers resistance to this compound may also affect the binding of other structurally similar MPS1 inhibitors.[1][2]
-
Troubleshooting Steps:
-
Profile Cross-Resistance: Test the sensitivity of your resistant cell line to a panel of other MPS1 inhibitors with different chemical scaffolds. This will help to understand the resistance profile of the specific mutation.
-
Structural Analysis: If the mutation is known, consult structural studies to understand how it affects the inhibitor binding pocket. This may provide insights into which inhibitors might retain activity.[1][2]
-
Quantitative Data
Table 1: Fold Resistance of HCT116 Cell Lines with MPS1 Mutations to this compound
| MPS1 Mutation | Fold Resistance to this compound |
| p.S611G | 10-fold |
| p.C604W | 8-fold |
| p.I531M | ~5-fold |
| p.M600T | 2-fold |
| p.Y568C | No resistance |
Data sourced from Gurden, M. D., et al. (2015). Cancer Research.[1]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a stepwise dose-escalation method.[6][9][10]
-
Determine the Initial IC50:
-
Plate the parental cancer cell line (e.g., HCT116) in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this drug concentration, changing the medium every 3-4 days, until the cell growth rate recovers.
-
-
Dose Escalation:
-
Once the cells are growing steadily, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat this stepwise increase in drug concentration each time the cells adapt and resume a stable growth rate. This process can take several months.[11]
-
-
Isolation of Resistant Clones:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can proceed to isolate single-cell clones.
-
Use limiting dilution or cylinder cloning to isolate individual clones.
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 for this compound.
-
Perform molecular analysis, such as sequencing of the MPS1 gene, to identify the mechanism of resistance.
-
Cryopreserve the resistant cell lines at early passages.
-
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding:
-
Harvest log-phase cells and seed them into 96-well plates at an appropriate density (e.g., 1x10^4 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Replace the medium in the wells with the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color of the wells with living cells changes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve with cell viability versus the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Generating this compound-Resistant Cell Lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 8. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT251455 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of CCT251455 toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3][4][5] this compound functions by stabilizing an inactive conformation of MPS1, thereby preventing its catalytic activity. This leads to a premature exit from mitosis, chromosomal missegregation, and ultimately, cell death, particularly in rapidly dividing cells that are highly dependent on a functional SAC.
Q2: Why is it important to assess the toxicity of this compound in normal cells?
A2: While the overexpression of MPS1 in cancer cells makes it an attractive therapeutic target, MPS1 also plays a crucial role in the proliferation of normal cells, especially in tissues with a high turnover rate such as the bone marrow and the gastrointestinal tract.[1] Therefore, assessing the toxicity of this compound in normal cells is essential to determine its therapeutic window and to anticipate potential on-target, off-mechanism side effects in a clinical setting.
Q3: What are the expected toxicities of this compound in normal, proliferating cells?
A3: Based on studies with other MPS1 inhibitors, the primary toxicities of this compound in normal proliferating cells are expected to be mechanism-based and related to mitotic disruption. These may include:
-
Hematological toxicities: Neutropenia (a decrease in neutrophils) is a common dose-limiting toxicity due to the high proliferation rate of hematopoietic progenitor cells.[1]
-
Gastrointestinal toxicities: Inhibition of MPS1 can affect the rapidly dividing epithelial cells of the gut, potentially leading to diarrhea, mucositis, and weight loss.[1]
-
Induction of aneuploidy and micronuclei: In any proliferating normal cell, inhibition of MPS1 can lead to errors in chromosome segregation, resulting in aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei.
Q4: Is there a way to mitigate the toxicity of this compound in normal cells?
A4: One potential strategy to protect normal cells from the cytotoxic effects of MPS1 inhibitors is to transiently arrest them in the G1 phase of the cell cycle. A study has shown that pre-treatment with a CDK4/6 inhibitor, such as palbociclib, can induce a G1 arrest in normal cells with a functional Rb1 checkpoint, making them less susceptible to the mitotic disruption caused by MPS1 inhibition.[1] This approach may widen the therapeutic window by selectively sensitizing cancer cells (which often have a defective G1 checkpoint) to the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines at low concentrations of this compound. | The normal cell line used has a very high proliferation rate. | Consider using a normal cell line with a lower proliferation rate for comparison. Alternatively, try to synchronize the cells in the G1 phase before treatment. |
| The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value and use concentrations around this value for your experiments. | |
| Off-target effects of this compound. | While this compound is reported to be selective, off-target effects are always a possibility. Consider testing other selective MPS1 inhibitors to see if the toxicity is consistent with on-target inhibition. | |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Difficulty in interpreting apoptosis assay results. | Suboptimal staining with Annexin V/Propidium Iodide. | Titrate the concentrations of Annexin V and PI for your specific cell type. Ensure appropriate compensation settings on the flow cytometer. |
| Cell death is occurring through a non-apoptotic pathway (e.g., mitotic catastrophe). | In addition to apoptosis assays, analyze cellular morphology for signs of mitotic catastrophe, such as multinucleation and micronuclei formation. |
Data Presentation
Due to the limited availability of public data on the cytotoxicity of this compound in a comprehensive panel of normal human cell lines, the following table presents example IC50 values for a related, potent MPS1 inhibitor, MPI-0479605, to illustrate the expected range of activity. It is crucial for researchers to determine the specific IC50 values for this compound in their normal cell lines of interest.
| Cell Line | Tissue of Origin | Cell Type | Reported IC50 of MPI-0479605 (nM) |
| hTERT-RPE1 | Retina | Epithelial | ~50 |
| BJ-hTERT | Foreskin | Fibroblast | ~70 |
| HCT-116 | Colon | Cancer | 30-100 |
Note: The IC50 values are approximate and can vary depending on the assay conditions and duration of treatment. The data for MPI-0479605 indicates that while it is cytotoxic to cancer cells, it also affects normal proliferating cells in a similar concentration range, highlighting the expected on-target toxicity.[6]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on normal cells by measuring their metabolic activity.
Materials:
-
Normal human cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from your culture plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Visualizations
Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: The Spindle Assembly Checkpoint pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Toxicity
Caption: A typical experimental workflow for evaluating the toxicity of this compound in normal cells.
References
- 1. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
CCT251455 Technical Support Center: Optimizing Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using CCT251455 to induce apoptosis. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a major cell cycle checkpoint that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, the induction of apoptosis.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration is cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a cell viability assay is a range of concentrations from low nanomolar to micromolar (e.g., 1 nM to 10 µM). For example, the GI50 (concentration for 50% growth inhibition) in the HT-116 human colon cancer cell line is 0.16 µM.[1]
Q3: What is the recommended treatment duration to observe apoptosis?
A3: The optimal treatment duration to induce apoptosis is highly variable and depends on the cell line, this compound concentration, and the specific apoptotic event being measured.[3][4] It is crucial to perform a time-course experiment. Early markers of apoptosis, such as caspase activation, can sometimes be detected within hours, while late-stage events like DNA fragmentation may require 24 to 72 hours or longer to become apparent.[3][4] For HCT116 cells, effects on the cell cycle profile have been observed at 24, 48, and 72 hours.[2]
Q4: Which assays are recommended for detecting apoptosis induced by this compound?
A4: A combination of assays is recommended to confirm apoptosis from different stages of the process.
-
Early Stage: Annexin V staining (to detect phosphatidylserine externalization) and caspase activity assays (e.g., Caspase-3/7) are suitable.[5][6]
-
Late Stage: Propidium Iodide (PI) or 7-AAD staining (to detect loss of membrane integrity) and DNA fragmentation assays (e.g., TUNEL assay) are recommended.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No apoptotic cells detected after this compound treatment. | 1. Insufficient drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce apoptosis in your specific cell line.[5] 2. Cell line resistance: The cell line may be resistant to Mps1 inhibition-induced apoptosis. 3. Apoptotic cells lost during sample preparation: Apoptotic cells can become detached; if the supernatant is discarded, these cells will be lost.[5] | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.[5] 2. Consider using a different cell line or a combination therapy approach. 3. When harvesting, always collect the supernatant and combine it with the adherent cells for analysis.[5] |
| High levels of necrosis instead of apoptosis. | 1. Excessively high drug concentration: Very high concentrations of a drug can induce necrosis rather than apoptosis.[3] 2. Harsh cell handling: Over-trypsinization or excessive pipetting can damage cell membranes.[5] | 1. Reduce the concentration of this compound to a level that induces apoptosis without causing widespread necrosis.[7] 2. Use a gentle cell detachment method (e.g., Accutase) and handle cells with care.[5] |
| Inconsistent results between experiments. | 1. Variable cell health and confluence: Cells that are unhealthy, over-confluent, or starved may show higher spontaneous apoptosis.[5] 2. Reagent degradation: Improper storage of this compound or assay kits can lead to loss of activity.[5] | 1. Use healthy, log-phase cells and maintain consistent seeding densities and culture conditions. 2. Store all reagents according to the manufacturer's instructions and use positive controls to verify kit performance.[5] |
| High background in Annexin V/PI flow cytometry. | 1. Improper compensation: Spectral overlap between fluorochromes can lead to false positives.[5] 2. Delayed analysis: Annexin V binding is reversible, and delays between staining and analysis can affect results.[8] | 1. Always use single-stain controls to set up proper compensation.[5] 2. Analyze samples on the flow cytometer as soon as possible after staining, typically within 1-3 hours.[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Apoptosis Assay
This protocol outlines a method to identify the optimal time point for apoptosis induction using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Seeding:
- Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
- Incubate overnight to allow for cell attachment.
2. This compound Treatment:
- Prepare a working solution of this compound at the desired concentration (previously determined by a dose-response assay, e.g., 2x the IC50 value).
- Treat the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). Include a vehicle-treated control (e.g., DMSO) for each time point.
3. Cell Harvesting:
- At each time point, carefully collect the culture medium (which contains detached apoptotic cells).
- Wash the adherent cells with PBS and detach them using a gentle enzyme like Accutase.
- Combine the detached cells with their corresponding collected medium.
- Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
4. Annexin V/PI Staining:
- Resuspend the cell pellet in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) solution according to the manufacturer's protocol.
- Incubate the cells in the dark at room temperature for 15 minutes.
5. Flow Cytometry Analysis:
- Analyze the stained cells on a flow cytometer without washing.[6]
- Use unstained and single-stained controls to set appropriate gates and compensation.
- Acquire data for at least 10,000 events per sample.
- Analyze the data to quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells
6. Data Interpretation:
- Plot the percentage of early and late apoptotic cells against the treatment duration to identify the time point with the peak apoptotic response.
Data Presentation
Table 1: Example Time-Course Data for this compound-Induced Apoptosis
| Treatment Duration (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 | 2.5 | 1.8 |
| 12 | 85.1 | 8.3 | 5.1 |
| 24 | 65.7 | 18.9 | 13.5 |
| 48 | 40.3 | 25.6 | 30.2 |
| 72 | 25.9 | 15.4 | 52.8 |
Note: Data are hypothetical and for illustrative purposes. Optimal times will vary.
Visual Guides
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Mps1, leading to mitotic catastrophe and intrinsic apoptosis.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for determining the optimal this compound treatment duration for apoptosis.
References
- 1. Mps1 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.jp [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Validation & Comparative
A Comparative Guide to Mps1 Kinase Inhibitors: CCT251455 versus CCT271850
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase: CCT251455 and CCT271850. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and CCT271850 are potent ATP-competitive inhibitors of Mps1 kinase with low nanomolar biochemical potency.[1] They effectively abrogate the spindle assembly checkpoint in cellular models, leading to chromosome missegregation and subsequent cell death, particularly in cancer cell lines. While both compounds exhibit excellent oral bioavailability, CCT271850 has been characterized more extensively in recent literature, with detailed in vivo pharmacodynamic and efficacy studies. This guide presents a side-by-side comparison of their reported activities to inform experimental design and compound selection.
Data Presentation
The following tables summarize the quantitative data for this compound and CCT271850 based on published literature.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CCT271850 | Reference |
| Mps1 Kinase Inhibition IC₅₀ (Biochemical) | 3 nM | 4 nM | [1][2] |
| Cellular Mps1 Autophosphorylation Inhibition IC₅₀ | ~60 nM (HCT116) | 70 nM (HCT116) | [2] |
| HCT116 Cell Growth Inhibition GI₅₀ (72h) | 60 - 1000 nM (panel of cell lines) | 151 ± 6 nM | [1][3] |
Table 2: In Vivo Activity and Pharmacokinetics
| Parameter | This compound | CCT271850 | Reference |
| Oral Bioavailability (F) | 82% (mouse) | 68% (mouse) | [1][2] |
| In Vivo Efficacy | Dose-dependent inhibition of Mps1 in HCT116 xenografts | Moderate efficacy as a single agent in HCT116 xenografts | [1][4][5] |
| Pharmacodynamic Biomarker Modulation | Shows modulation of biomarkers in vivo | >80% inhibition of Mps1 activity for at least 24h required for tumor stasis or regression | [1][4][5] |
Signaling Pathway and Experimental Workflow Visualization
To provide a clear understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Mps1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Mps1 Biochemical Kinase Assay
This protocol is adapted from commercially available Mps1 kinase assay kits and published literature.
Objective: To determine the in vitro inhibitory activity of this compound and CCT271850 on Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at Km concentration for Mps1, typically 10-100 µM)
-
Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test compounds (this compound, CCT271850) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted compound solution.
-
Add 20 µL of a solution containing the Mps1 enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution (containing ³²P-γ-ATP if using radiography).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting onto filter paper. For ADP-Glo™, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
Quantify the kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and CCT271850 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound, CCT271850) dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and CCT271850 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (this compound, CCT271850) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and CCT271850 are highly potent and selective Mps1 inhibitors that serve as valuable tools for cancer research. While their biochemical and cellular potencies are comparable, CCT271850 has been the subject of more recent and detailed in vivo characterization, making it a strong candidate for translational studies. The choice between these two inhibitors will depend on the specific experimental needs, with this compound remaining a well-validated tool for in vitro and proof-of-concept in vivo studies. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to design robust and reproducible experiments targeting the Mps1 kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CCT251455 and Reversine for Mps1 Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the intricacies of cellular signaling pathways. Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC), has emerged as a significant target in cancer therapy. This guide provides an objective comparison of two widely used Mps1 inhibitors, CCT251455 and reversine, to aid in the selection of the most appropriate tool for specific research needs.
This comparison guide synthesizes available experimental data to evaluate the performance of this compound and reversine in Mps1 inhibition studies. We will delve into their potency, selectivity, and the signaling pathways they modulate, presenting quantitative data in accessible formats and providing detailed experimental methodologies.
At a Glance: Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency towards the intended target and its selectivity against other kinases. The following tables summarize the available quantitative data for this compound and reversine.
Table 1: In Vitro Potency against Mps1 Kinase
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | Mps1 | 3 | Not specified[1][2] |
| Reversine | Mps1 (full-length) | 2.8 | 50 µM ATP[3] |
| Reversine | Mps1 (kinase domain) | 6 | Not specified[3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / Mps1 IC50) |
| Reversine | Aurora A | 876[3] | ~313-fold |
| Aurora B | 98.5[3] | ~35-fold[3] | |
| Aurora C | 400[4] | ~143-fold | |
| This compound | Various | Reported as highly selective in a broad kinome profiling panel[1] | Data not publicly available |
Mps1 Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors operate, it is essential to visualize the Mps1 signaling pathway and the general workflow for inhibitor characterization.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Caption: General Workflow for Mps1 Inhibitor Characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies for key experiments cited in the literature.
In Vitro Mps1 Kinase Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by Mps1.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing 20 nM of a fluorescently labeled Mps1 substrate (e.g., TMR-KNL1p) and 10 nM of full-length GST-Mps1 in a buffer solution (20 mM HEPES/NaOH pH 7.4, 1 mM ATP, 4 mM MgCl2, 200 µM TCEP, and 0.05% Tween20)[5][6].
-
Inhibitor Addition : The inhibitors (this compound or reversine) are titrated into the reaction mixture at various concentrations[5][6].
-
Incubation : The samples are incubated at room temperature in a 384-well plate to allow the kinase reaction to proceed[5][6].
-
Fluorescence Polarization Measurement : Fluorescence polarization is measured using a plate reader with excitation and emission wavelengths of 540 nm and 590 nm, respectively[5][6]. The change in polarization upon substrate phosphorylation is used to determine the extent of kinase inhibition.
-
IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of Mps1 activity (IC50) is calculated from the dose-response curve.
Mitotic Arrest Abrogation Assay
This cell-based assay determines the ability of an Mps1 inhibitor to override a mitotic arrest induced by a microtubule-destabilizing agent.
-
Cell Culture and Synchronization : HeLa or other suitable cancer cell lines are cultured and then arrested in mitosis by treatment with a microtubule-depolymerizing agent such as nocodazole[7].
-
Inhibitor Treatment : The mitotically arrested cells are then treated with varying concentrations of the Mps1 inhibitor (this compound or reversine)[8].
-
Incubation : Cells are incubated for a defined period (e.g., 2-4 hours) to allow for mitotic exit in the presence of the inhibitor[8].
-
Assessment of Mitotic Exit : Mitotic exit can be quantified by several methods:
-
Cell Morphology : Observing the change from rounded, mitotic cells to flattened, adherent interphase cells.
-
Phospho-Histone H3 (Ser10) Staining : A decrease in the level of this mitotic marker, assessed by immunofluorescence or flow cytometry, indicates mitotic exit.
-
MTT Assay : In a high-throughput format, the detachment of mitotic cells can be indirectly measured, as adherent (interphase) cells will show a higher metabolic activity signal.
-
Detailed Comparison
This compound: A Potent and Selective Mps1 Inhibitor
This compound is a highly potent and selective small molecule inhibitor of Mps1, with a reported IC50 of 3 nM[1][2]. It has been described as demonstrating high selectivity against a broad panel of kinases, a crucial characteristic for a chemical probe to minimize off-target effects and ensure that observed phenotypes are due to the inhibition of the intended target[1]. In cellular assays, this compound effectively inhibits the autophosphorylation of Mps1 and abrogates mitotic arrest induced by agents like nocodazole[2][9]. Furthermore, it has shown a favorable oral pharmacokinetic profile and the ability to inhibit Mps1 activity in in vivo xenograft models[1].
Reversine: A Potent but Less Selective Mps1 Inhibitor
Reversine is also a potent inhibitor of Mps1, with a reported IC50 of 2.8 nM for the full-length enzyme[3]. It has been extensively used to study the role of Mps1 in the spindle assembly checkpoint and chromosome biorientation[3]. However, a significant consideration when using reversine is its off-target activity. It is a known inhibitor of Aurora kinases, with IC50 values of 876 nM for Aurora A and 98.5 nM for Aurora B[3]. This 35-fold lower selectivity for Mps1 over Aurora B means that at concentrations used to fully inhibit Mps1 in cells, there may be significant inhibition of Aurora B, which also plays a critical role in mitosis. This polypharmacology can complicate the interpretation of experimental results, as observed phenotypes may be a consequence of inhibiting multiple kinases. Additionally, reversine has been reported to inhibit other kinases such as Janus Kinase 2 (JAK2) and Rous Sarcoma (SRC) kinase[10].
Conclusion: Choosing the Right Tool for the Job
Both this compound and reversine are valuable tools for studying Mps1 function. The choice between them will largely depend on the specific experimental context and the desired level of target selectivity.
-
For studies requiring high specificity for Mps1 and minimal off-target effects, this compound is the superior choice. Its high potency and reported selectivity make it a more precise tool for dissecting the specific roles of Mps1. The lack of publicly available broad kinase screening data is a limitation, and researchers should be mindful of this.
-
Reversine can be a useful tool, particularly when its off-target effects are considered and controlled for. Its extensive characterization in the literature provides a wealth of information on its cellular effects. However, due to its inhibition of Aurora kinases, it is crucial to use the lowest effective concentration and to perform control experiments to distinguish the effects of Mps1 inhibition from those of off-target kinase inhibition.
Ultimately, the ideal inhibitor is one that provides a clear and unambiguous link between target inhibition and the observed biological outcome. For Mps1 inhibition studies, the evidence suggests that this compound offers a higher degree of confidence in attributing experimental results to the specific inhibition of Mps1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCT251455 Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, across various cancer cell lines. The data presented is supported by experimental findings and detailed methodologies to aid in the evaluation and application of this compound in cancer research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets MPS1, a key kinase involved in the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, this compound disrupts this checkpoint, leading to chromosomal missegregation and ultimately, cell death in cancer cells, which are often highly dependent on a functional SAC for survival due to their aneuploid nature.[2] this compound has demonstrated a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in in vivo models.[1]
The MPS1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint signaling cascade, the pathway targeted by this compound.
Caption: this compound inhibits MPS1, preventing spindle assembly checkpoint activation.
Comparative Efficacy of this compound Across Various Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in a wide range of human cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) concentrations in a selection of these cell lines, highlighting the differential sensitivity to MPS1 inhibition.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 0.16[1] |
| SW620 | Colorectal Adenocarcinoma | Not explicitly found, but related studies show G2/M arrest upon treatment with other compounds[3] |
| DLD1 | Colorectal Adenocarcinoma | Mentioned as used in studies, specific GI50 not found[2] |
| HeLa | Cervical Cancer | Mentioned as used in studies, specific GI50 not found[2] |
| HepG2 | Hepatocellular Carcinoma | Mentioned in the context of other MPS1 inhibitors, specific GI50 for this compound not found[2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Caption: Workflow for determining cell viability using an MTT assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the untreated control wells. The GI50 value can then be determined by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24, 48, and 72 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a potent inhibitor of MPS1 kinase that demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those of colorectal origin like HCT-116.[1] Its mechanism of action, through the disruption of the spindle assembly checkpoint, leads to mitotic catastrophe and cell death. The provided experimental protocols offer a framework for the further investigation and cross-validation of this compound's efficacy in different cellular contexts. It is important to note that the sensitivity to this compound can vary between cell lines, which may be influenced by their specific genetic and molecular backgrounds.[4][5] Therefore, careful characterization in the cell line of interest is recommended.
References
- 1. Mps1 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound 225# inhibits the proliferation of human colorectal cancer cells by promoting cell cycle arrest and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 5. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of CCT251455 for Clinical Consideration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, with other MPS1 inhibitors that have been evaluated in clinical trials. The objective is to present the available experimental data to inform the clinical potential of this compound.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. In many cancer cells, which are often characterized by aneuploidy, the SAC is weakened, allowing for their survival and proliferation despite chromosomal instability.
Inhibition of MPS1 kinase activity abrogates the SAC, leading to a "mitotic breakthrough". This forces cells to exit mitosis prematurely with misaligned chromosomes, resulting in severe aneuploidy and, ultimately, cell death. This mechanism of action makes MPS1 an attractive therapeutic target in oncology. This compound selectively inhibits MPS1 kinase with high potency.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and other notable MPS1 inhibitors, BAY 1161909 and CFI-402257, which have advanced to clinical trials.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Potency (GI50 in HCT-116 cells, nM) | Oral Bioavailability (Mouse, %) | Key Findings |
| This compound | MPS1 | 3 | 160 | 82 | Potent and selective inhibitor with good oral bioavailability. Induces mitotic checkpoint abrogation and cell death in aneuploid cancer cells.[1] |
| BAY 1161909 | MPS1 | <10 | In the nanomolar range | Moderate to high | Demonstrates synergistic anti-tumor activity when combined with paclitaxel.[2] Has been evaluated in Phase I clinical trials. |
| CFI-402257 | MPS1 | Not explicitly stated | In the nanomolar range | Not explicitly stated | Shows dose-dependent antitumor activity in monotherapy and in combination with anti-PD-1 antibodies in mouse models.[3] Has entered Phase I/II clinical trials. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro MPS1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MPS1.
Materials:
-
Recombinant human MPS1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (for detection of kinase activity)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MPS1 enzyme, and the substrate (MBP).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
HCT-116 human colon cancer cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
In Vivo Human Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
HCT-116 human colon cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Matrigel (optional, to enhance tumor engraftment)
-
Test compound formulation for oral or parenteral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest HCT-116 cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizations
MPS1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: MPS1 kinase phosphorylates Knl1 at unattached kinetochores, initiating a signaling cascade that inhibits the APC/C and prevents premature anaphase onset.
Experimental Workflow for Preclinical Validation
Caption: A typical workflow for the preclinical validation of a kinase inhibitor, moving from in vitro biochemical and cellular assays to in vivo efficacy and pharmacokinetic studies.
Logical Relationship of MPS1 Inhibition and Cell Fate
Caption: The inhibition of MPS1 leads to the abrogation of the spindle assembly checkpoint, causing catastrophic chromosomal missegregation and ultimately resulting in cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Mps1 inhibitors in clinical trials and preclinical data
An in-depth analysis of Monopolar Spindle 1 (Mps1) inhibitors in clinical and preclinical development, presenting key data, experimental methodologies, and pathway visualizations to inform research and drug development professionals.
Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. Inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, aneuploidy, and ultimately, cancer cell death. This guide provides a comparative overview of notable Mps1 inhibitors that have entered clinical trials or have shown significant preclinical promise.
Mps1 Inhibitors in Clinical Development
Several Mps1 inhibitors have advanced into clinical trials, primarily in combination with taxanes, which are microtubule-stabilizing agents that activate the SAC. The rationale for this combination is that Mps1 inhibition abrogates the mitotic arrest induced by taxanes, leading to a synergistic cytotoxic effect.
| Inhibitor | Developer/Sponsor | Phase | Indication(s) | Key Clinical Findings/Status |
| BAY 1161909 (Empesertib) | Bayer | Phase I (Terminated) | Advanced Solid Malignancies | The maximum tolerated dose (MTD) was determined to be 90 mg twice daily with paclitaxel. The trial was terminated early due to the parallel development of BAY 1217389.[1] |
| BAY 1217389 | Bayer | Phase I | Solid Tumors, Breast Cancer | The MTD was established at 64 mg twice daily with paclitaxel. Dose-limiting toxicities were primarily hematologic. Confirmed overall responses were observed in 31.6% of evaluable patients.[2][3] |
| CFI-402257 | Treadwell Therapeutics | Phase I/II | Advanced Solid Tumors, ER+/HER2- Advanced Breast Cancer | Received FDA Fast Track Designation for ER+/HER2- advanced breast cancer. Showed an overall response rate (ORR) of 5% as monotherapy in advanced solid tumors and 10% in combination with fulvestrant in ER+/PR+/HER2- breast cancer.[4][5] |
| BOS172722 (CCT289346) | Boston Pharmaceuticals / Institute of Cancer Research | Phase I | Advanced Non-hematologic Malignancies, Triple-Negative Breast Cancer (TNBC) | In a phase I trial in combination with paclitaxel, eight partial responses were observed in 35 evaluable patients across four different tumor types.[6] The trial has completed.[7] |
Preclinical Mps1 Inhibitors of Note
A number of Mps1 inhibitors have demonstrated compelling activity in preclinical studies, providing valuable insights into the therapeutic potential of targeting this kinase.
| Inhibitor | Key Preclinical Findings |
| Reversine | A potent Mps1 inhibitor with an IC50 of approximately 3-6 nM.[8][9] It has been shown to inhibit the SAC and induce apoptosis in various cancer cell lines.[8][10] |
| TC Mps1 12 | Suppresses the growth of hepatocellular carcinoma (HCC) cells by inducing chromosomal instability and mitotic catastrophe, leading to apoptosis.[11][12] |
| Compound-9 | A highly selective Mps1 inhibitor with an IC50 of 6.4 nM.[13][14] It has shown anti-cancer effects in gastric cancer cell lines, with sensitivity correlating with certain molecular subtypes.[15] |
Comparative Preclinical Data
This section summarizes key quantitative data for various Mps1 inhibitors from preclinical studies.
In Vitro Kinase Inhibitory Activity
| Inhibitor | IC50 (nM) | Assay Conditions |
| BAY 1161909 | <10 | Recombinant Mps1 kinase assay.[16] |
| BAY 1217389 | <10 | Recombinant Mps1 kinase assay.[16] |
| CFI-402257 | 1.2 ± 0.4 | Recombinant human Mps1 assay.[17] |
| Reversine | 2.8 - 6 | Full-length and kinase domain of Mps1.[8] |
| Compound-9 | 6.4 | Kinase assay.[13][14] |
In Vitro Anti-proliferative Activity
| Inhibitor | Cell Line | GI50/IC50 (nM) |
| CFI-402257 | HCT116 (Colon) | 15 |
| Ovarian Cancer Cells | 30 | |
| Breast Cancer Cells | 160[18] | |
| Compound-9 | Gastric Cancer Cell Lines (Sensitive) | <100[15] |
Signaling Pathways and Experimental Workflows
Mps1 in the Spindle Assembly Checkpoint (SAC)
Mps1 plays a pivotal role in the SAC by phosphorylating its substrates at unattached kinetochores, leading to the recruitment of other checkpoint proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.
Caption: Mps1's role in the Spindle Assembly Checkpoint pathway.
Experimental Workflow: Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative effects of Mps1 inhibitors is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Caption: A typical workflow for an MTT-based cell viability assay.
Detailed Experimental Protocols
Mps1 Kinase Assay (Generic Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Mps1 kinase.
-
Reagents and Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the Mps1 substrate, and the diluted inhibitor.
-
Add the recombinant Mps1 kinase to initiate the reaction, excluding the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT-based, Generic Protocol)
This protocol describes a common method to evaluate the effect of Mps1 inhibitors on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Test Mps1 inhibitor
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Mps1 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
-
Xenograft Tumor Model (Generic Protocol)
This protocol provides a general framework for assessing the in vivo efficacy of Mps1 inhibitors.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test Mps1 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Mps1 inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
-
Conclusion
Mps1 inhibitors represent a promising class of targeted therapies for a range of cancers. The clinical candidates have demonstrated encouraging, albeit early, signs of efficacy, particularly in combination with taxanes. Preclinical research continues to uncover novel Mps1 inhibitors and further elucidates the mechanisms underlying their anti-tumor activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing inhibitors and the development of new therapeutic strategies targeting the spindle assembly checkpoint.
References
- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. BOS172722 / Boston Pharma [delta.larvol.com]
- 8. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dentifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CCT251455: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Mps1 Inhibitor CCT251455
For researchers and drug development professionals handling the potent and selective Mps1 inhibitor, this compound, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, encompassing waste segregation, personal protective equipment (PPE), and spill management.
Personal Protective Equipment (PPE)
Due to the cytotoxic potential of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.
| PPE Item | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Lab Coat | A disposable, solid-front gown is mandatory. |
| Respiratory Protection | A fit-tested N95 respirator or higher is recommended, especially when handling the solid compound. |
Waste Segregation and Disposal Workflow
Proper segregation of waste contaminated with this compound is critical. All waste streams must be clearly labeled and disposed of in accordance with institutional and local regulations for cytotoxic and chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
